cis-2-Butene-1,4-diol

Descripción

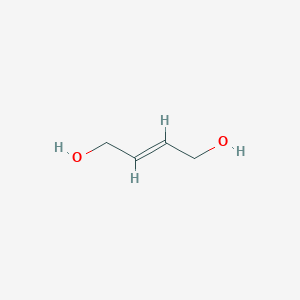

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018106 | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS No. |

6117-80-2, 110-64-5 | |

| Record name | cis-2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6117-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA7VGU6SCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Butene-1,4-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of cis-2-butene-1,4-diol (B44940). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile chemical intermediate.

Chemical Structure and Identification

This compound, with the IUPAC name (2Z)-but-2-ene-1,4-diol, is an organic compound featuring a four-carbon chain with a cis-configured double bond between the second and third carbon atoms and hydroxyl groups at positions 1 and 4.[1] This specific stereochemistry imparts unique reactivity and physical properties to the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2Z)-but-2-ene-1,4-diol[2] |

| CAS Number | 6117-80-2[2] |

| Molecular Formula | C₄H₈O₂[2] |

| SMILES | O/C=C\CO[2] |

| InChI | InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-[2] |

| InChIKey | ORTVZLZNOYNASJ-UPHRSURJSA-N[2] |

| EC Number | 228-085-1[2] |

| PubChem CID | 643790[3] |

Physicochemical Properties

This compound is a clear, colorless to light yellow, odorless liquid at room temperature.[4][5] It is very soluble in water, ethanol, and acetone.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 88.11 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [4][5] |

| Density | 1.072 g/mL at 20 °C | |

| Melting Point | 7 °C | [2] |

| Boiling Point | 141–149 °C | [2] |

| Flash Point | 128 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.477–1.480 | [6] |

| Solubility | Very soluble in water, ethanol, acetone | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The cis configuration can be confirmed by ¹H NMR, where the coupling constant (J) between the olefinic protons is typically around 10–12 Hz.[6]

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | ~5.6 | Triplet | ~11 | -CH=CH- |

| ~4.1 | Doublet | ~5 | -CH₂-OH | |

| Variable | Singlet (broad) | - | -OH | |

| ¹³C NMR | ~130 | - | - | -CH=CH- |

| ~58 | - | - | -CH₂-OH |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Chemical Reactivity and Synthesis

This compound is a key intermediate in various chemical syntheses due to the reactivity of its double bond and two primary hydroxyl groups.

Key Reactions

-

Hydrogenation : It can be hydrogenated to yield butane-1,4-diol.[7]

-

Isomerization : Under certain conditions, it can isomerize to the trans-2-butene-1,4-diol isomer.[6]

-

Cyclodehydration : The molecule can undergo cyclodehydration to form 2,5-dihydrofuran.[8]

-

Diels-Alder Reaction : The electron-rich double bond can act as a dienophile in Diels-Alder cycloadditions.

-

Esterification and Etherification : The hydroxyl groups can be readily esterified or etherified.

Role in Synthesis

-

Endosulfan (B1671282) Production : It reacts with hexachlorocyclopentadiene (B6142220) in a Diels-Alder reaction to form the intermediate endosulfan diol, which is then reacted with thionyl chloride to produce the pesticide endosulfan.[2]

-

Pharmaceutical Precursor : It serves as a building block in the synthesis of various pharmaceuticals, including the antiviral agent Oxetanocin A and Vitamin B6.[4][9]

-

Polymer Synthesis : It is used as a monomer for producing specialty polymers like unsaturated polyester (B1180765) resins and polyurethanes.

Synthesis pathway of Endosulfan from this compound.

Experimental Protocols

Synthesis of this compound via Selective Hydrogenation

The most common method for synthesizing this compound is the selective hydrogenation of 2-butyne-1,4-diol (B31916).[1][5] Controlling the reaction conditions is critical to prevent over-hydrogenation to butane-1,4-diol.

Protocol 1: Selective Hydrogenation using a Pd-C Catalyst [10]

-

Reactor Setup : Charge an autoclave with an aqueous solution of 2-butyne-1,4-diol and a lead-poisoned 5% Pd-C catalyst. The catalyst amount should be approximately 0.33-0.99 wt% of the total reaction mass.

-

Inerting : Purge the autoclave first with nitrogen to remove air, and then with hydrogen to replace the nitrogen.

-

Reaction Conditions : While stirring at 450-550 rpm, heat the reactor to 35-45 °C. Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure.

-

Reaction Monitoring : Allow the reaction to proceed for 60-390 minutes. The reaction progress can be monitored by sampling and analyzing for the disappearance of the starting material.

-

Work-up : Once the reaction is complete, stop the stirring and the hydrogen supply. Rapidly cool the reactor and vent the excess hydrogen. Purge the reactor with nitrogen.

-

Isolation : Filter the reaction mixture to remove the catalyst and obtain the aqueous solution of this compound.

Experimental workflow for the synthesis of this compound.

Purification of this compound

Industrially produced this compound often contains the trans isomer as an impurity. A common purification method involves crystallization.[11]

Protocol 2: Purification by Crystallization [11]

-

Dissolution : Dissolve the crude this compound (containing the trans isomer) in a suitable solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran. For example, 20 kg of crude diol can be dissolved in 60 kg of acetone.

-

Cooling & Crystallization : Cool the solution to induce crystallization of the cis isomer. This can be achieved by gradually adding crushed dry ice to the stirred solution. Crystals typically begin to precipitate at around -17 °C. Continue cooling to approximately -40 to -45 °C to maximize precipitation.

-

Isolation : Separate the precipitated crystals from the solvent using a pre-cooled centrifuge or by filtration.

-

Washing : Wash the isolated crystals with a small amount of cold solvent to remove residual impurities.

-

Drying : Dry the purified crystals under vacuum to remove any remaining solvent. This process can significantly reduce the amount of trans isomer.

Biological Relevance and Applications in Drug Development

This compound is not typically a pharmacologically active agent itself but serves as a crucial precursor in the synthesis of bioactive molecules.

-

Antiviral Agents : It is a reported starting material for the synthesis of Oxetanocin A, an antiviral nucleoside analog.[4]

-

Vitamins : The compound is an intermediate in the industrial production of Vitamin B6 (pyridoxine).[5][9]

-

Metabolism : Interestingly, cis-2-butene-1,4-dial (the aldehyde analog) has been identified as a reactive microsomal metabolite of furan (B31954), a hepatocarcinogen.[12] This metabolite can form adducts with DNA, such as with 2'-deoxyguanosine (B1662781).[13] Understanding such metabolic pathways is critical in toxicology and drug development.

This guide provides foundational technical information for professionals working with this compound. The provided data and protocols can serve as a starting point for further research and application in organic synthesis and medicinal chemistry.

References

- 1. arches.union.edu [arches.union.edu]

- 2. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]

- 3. 2-Butene-1,4-diol, (2Z)- | C4H8O2 | CID 643790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 6. This compound | High-Purity Reagent [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 11. JPH075492B2 - Method for purifying this compound - Google Patents [patents.google.com]

- 12. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of a 2'-deoxyguanosine adduct of cis-2-butene-1,4-dial, a reactive metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to cis-2-Butene-1,4-diol (CAS: 6117-80-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 6117-80-2), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, spectroscopic data, primary synthesis routes, and key chemical reactions. Furthermore, it explores its diverse applications as a versatile building block in organic synthesis, a monomer in polymer science, and a probe for mechanistic studies. A detailed experimental protocol for its synthesis via catalytic hydrogenation is provided, alongside essential safety and handling information. The guide aims to serve as a critical resource for laboratory and industrial applications involving this compound.

This compound, with the IUPAC name (2Z)-But-2-ene-1,4-diol, is an almost colorless, odorless liquid at room temperature.[1] Its structure features a central carbon-carbon double bond in the cis configuration, flanked by two primary hydroxyl groups.[2] This bifunctionality, combining the reactivity of an alkene and a diol, makes it a valuable intermediate in chemical synthesis.[3] It is highly soluble in water, ethanol, and acetone.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6117-80-2 | [6] |

| Molecular Formula | C₄H₈O₂ | [7] |

| Molecular Weight | 88.11 g/mol | [8] |

| Appearance | Clear, colorless to faintly yellow liquid | [1][2][4] |

| Density | 1.072 g/mL at 20 °C | |

| Melting Point | 4-10 °C | |

| Boiling Point | 235 °C | |

| Flash Point | 128 °C | [6] |

| Refractive Index | n20/D 1.478 | |

| SMILES | C(=C\CO)\CO | [2] |

| InChI Key | ORTVZLZNOYNASJ-UPHRSURJSA-N | |

Table 2: Spectroscopic Data References for this compound

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Spectral data available in the Sadtler Research Laboratories Collection. | [1][9] |

| ¹³C NMR | Spectral data available from various chemical suppliers and databases. | [1][10] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available through NIST and other databases. | [1][11] |

| Infrared (IR) | ATR-IR, Transmission IR, and Vapor Phase IR spectra are available. | [9] |

| Raman | Raman spectral data is available. |[9] |

Synthesis and Chemical Reactivity

2.1 Primary Synthesis Route: Catalytic Hydrogenation

The most prevalent industrial method for synthesizing this compound is the selective partial hydrogenation of 2-butyne-1,4-diol (B31916).[3][7] This reaction requires a catalyst that can selectively reduce the alkyne triple bond to a cis-alkene double bond without significant over-hydrogenation to the fully saturated 1,4-butanediol.[3][7] Palladium-based catalysts, such as Lindlar's catalyst, or modified Raney nickel are commonly employed to achieve high selectivity for the cis-isomer.[3][7] The key to success is facilitating the desorption of the desired cis-alkene product from the catalyst surface before a second hydrogenation event can occur.[3]

Caption: Synthesis workflow for this compound.

2.2 Key Chemical Reactions

This compound undergoes a variety of chemical transformations, leveraging the reactivity of both its double bond and its hydroxyl groups.

-

Hydrogenation: Further hydrogenation, typically over palladium or platinum catalysts, reduces the double bond to yield 1,4-butanediol.[7][12]

-

Isomerization: Under certain conditions, the cis-isomer can rearrange to form the more thermodynamically stable trans-2-butene-1,4-diol.[7]

-

Diels-Alder Reaction: It serves as a key dienophile in the synthesis of the pesticide endosulfan (B1671282), reacting with hexachlorocyclopentadiene (B6142220) to form endosulfan diol, which is then treated with thionyl chloride.[6][7]

-

Cyclodehydration: Reaction with active methylene (B1212753) compounds can lead to the formation of 2-vinyl-2,3-dihydrofurans in high yields.[7]

-

Polymerization: As a diol, it is used as a monomer for producing specialty polymers, including unsaturated polyesters and polyurethanes.[3]

-

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers, allowing for precise structural modifications.[3]

Caption: Key chemical reactions of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in various scientific fields.

3.1 Role as a Synthetic Building Block

It is a crucial intermediate for synthesizing a wide range of organic compounds.[7] Its applications include the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[4] Notably, it is used in the synthesis of the antiviral agent oxetanocin A and is a precursor for pyridoxine (B80251) (vitamin B6).[12][13] It has also been employed in the stereocontrolled synthesis of a-multistriatin, an aggregation pheromone of the European elm bark beetle.[14] Its use as a chiral building block is also of significant interest in organic synthesis.[4]

3.2 Application in Mechanistic Studies

Due to the competing reaction pathways it can undergo (hydrogenation of the double bond, hydrogenolysis of the C-O bonds, and isomerization), this compound is frequently used as a probe molecule to study the selectivity and mechanisms of catalytic reactions.[7][12][13] These studies are critical for developing more efficient and selective industrial catalysts.[12]

Caption: Logical relationship of structure to applications.

Experimental Protocols

4.1 Synthesis of this compound via Continuous Flow Hydrogenation of 2-Butyne-1,4-diol

This protocol is adapted from a method described for the selective hydrogenation of alkynes using a palladium-based catalyst in a continuous flow system.[15]

-

Objective: To synthesize this compound with high selectivity by controlling reaction parameters in a continuous flow setup.

-

Reagents and Materials:

-

2-Butyne-1,4-diol (Substrate)

-

Methanol (B129727) (Solvent), deaerated

-

Hydrogen (H₂) gas

-

Palladium-based column catalyst (e.g., PdMonoBor)

-

Continuous flow reactor system with gas and liquid feed controls

-

Back-pressure regulator

-

Gas Chromatograph (GC) for analysis

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for catalyst leaching analysis

-

-

Procedure:

-

Prepare a 0.1 M solution of 2-butyne-1,4-diol in deaerated methanol.

-

Pack a column reactor with the palladium catalyst (e.g., 29 mg in a 176 μL reactor volume).

-

Set up the continuous flow system. The methanol solution of the alkyne is fed through the reactor at a specific flow rate (e.g., 0.2 mL/min).

-

Simultaneously, introduce a flow of hydrogen gas into the system (e.g., 1.3 mL/min).

-

Use a back-pressure regulator to maintain a constant H₂ pressure at the reactor inlet (e.g., ~1.2 bar).

-

Allow the system to reach a steady state, which may take approximately one hour.

-

Collect the product solution at the reactor outlet.

-

Monitor the reaction progress by periodically taking aliquots of the product stream and analyzing them by GC to determine conversion and selectivity for this compound.

-

To assess catalyst stability, collect larger samples at intervals (e.g., every hour) and analyze for palladium leaching using ICP-OES.[15]

-

-

Expected Outcome: This method can achieve high conversion and selectivity (potentially 100% for the cis-diol) with minimal catalyst leaching, demonstrating a green and efficient synthesis approach.[15]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.[16]

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification & Statements | Recommended Precautions | Source(s) |

|---|---|---|---|

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | [6][17] |

| Skin Irritation | Warning: H315 - Causes skin irritation. | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs. Take off contaminated clothing. | [6][16] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. | [6][16] |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | Avoid breathing vapors/spray. Use only outdoors or in a well-ventilated area. Work under a chemical fume hood. | [6][16] |

| Handling & Storage | Not applicable. | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents, halogens, and acid chlorides. | [16][17][18] |

| Disposal | Not applicable. | Dispose of contents/container to an approved waste disposal plant according to local, state, and federal regulations. |[16][17] |

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its value stems from the dual functionality of its hydroxyl groups and the stereochemically defined cis-alkene core. This combination allows for its use in the synthesis of complex molecules, the production of advanced polymers, and as a tool for fundamental catalytic research. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in both academic and industrial research settings.

References

- 1. 2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6117-80-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 6. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]

- 7. Buy this compound | 6117-80-2 [smolecule.com]

- 8. scbt.com [scbt.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Butene-1,4-diol(6117-80-2) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Butene-1,4-diol, (Z)- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 15. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of cis-2-Butene-1,4-diol from 2-butyne-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of cis-2-butene-1,4-diol (B44940) from its precursor, 2-butyne-1,4-diol (B31916). This conversion is a critical step in the production of various fine chemicals and pharmaceutical intermediates, including antiviral agents like oxetanocin A and as a building block for specialty polymers.[1][2][3] The primary method for this transformation is the stereoselective partial hydrogenation of the alkyne to a cis-alkene. This guide details the most common catalytic systems, experimental protocols, and purification methods to achieve high yields and purity of the desired cis-isomer.

Core Reaction Pathway

The fundamental transformation involves the addition of two hydrogen atoms across the triple bond of 2-butyne-1,4-diol in a syn-addition fashion, leading to the formation of the cis-configured double bond in 2-butene-1,4-diol. The key to this synthesis is the use of a "poisoned" or deactivated catalyst that selectively hydrogenates the alkyne to the alkene without further reduction to the corresponding alkane, 1,4-butanediol.[4][5]

Caption: General reaction scheme for the synthesis of this compound.

Catalytic Systems and Performance

Several catalytic systems have been developed for the selective hydrogenation of 2-butyne-1,4-diol. The choice of catalyst is crucial for achieving high selectivity for the cis-alkene and preventing over-reduction. The most prominent and effective catalysts are Lindlar's catalyst and P-2 Nickel catalyst.

| Catalyst System | Description | Typical Yield (%) | cis-Selectivity (%) | Key Advantages | Key Disadvantages |

| Lindlar's Catalyst | 5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline.[4][6][7] | 85-98 | >95 | Well-established, reliable, high yields.[7] | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction.[7] |

| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine (B42938).[7][8] | >95 | up to 98.5 (cis:trans ratio of ~200:1)[8] | Lead-free, highly stereospecific.[8] | Air-sensitive, requires in-situ preparation.[9] |

| Pd/C with Lead Poisoning | 5 wt.% Pd-C, poisoned with 1-3 wt.% lead.[10] | Not specified | High | Lower cost support material. | Uses toxic lead. |

| Pt/CaCO₃ with Ammonia | 1% Pt/CaCO₃ with ammonia.[11] | Not specified | Nearly complete selectivity to the olefinic diol.[11] | Eliminates the formation of some side products.[11] | Requires the use of ammonia. |

Experimental Protocols

Hydrogenation using Lindlar's Catalyst

This protocol is a standard method for the selective hydrogenation of alkynes to cis-alkenes.[4][7][12]

Catalyst Preparation:

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) is commercially available or can be prepared by treating a palladium catalyst with lead acetate and quinoline.[4]

Hydrogenation Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), charge the vessel with 2-butyne-1,4-diol and a solvent such as ethanol, ethyl acetate, or hexanes.[12]

-

Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).[7]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at 1 to 4 atmospheres of pressure).[13]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Once the reaction is complete (i.e., the starting material is consumed), stop the hydrogen supply and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Caption: Experimental workflow for hydrogenation using Lindlar's catalyst.

Hydrogenation using P-2 Nickel Catalyst

This method offers a highly stereospecific, lead-free alternative to Lindlar's catalyst.[8]

Catalyst Generation (in situ):

-

In a flask under an inert atmosphere (nitrogen or argon), dissolve nickel(II) acetate in ethanol.

-

To this solution, add a solution of sodium borohydride (B1222165) in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form.[8][9]

Hydrogenation Procedure:

-

To the freshly prepared P-2 nickel catalyst suspension, add the 2-butyne-1,4-diol.

-

For enhanced cis-selectivity, ethylenediamine can be added as a catalyst modifier (typically 2-3 molar equivalents relative to the catalyst).[8]

-

Purge the flask with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon) at room temperature and atmospheric pressure.

-

Stir the mixture until the reaction is complete, as determined by an appropriate analytical method.

-

Upon completion, the reaction is worked up by filtering off the catalyst and removing the solvent. The ethylenediamine can be removed by washing with water.[8]

Caption: Experimental workflow for hydrogenation using P-2 Nickel catalyst.

Purification of this compound

Industrially obtained this compound often contains the trans-isomer as an impurity (typically 1-3%).[14] A simple and effective method for purification is recrystallization.

Purification Protocol:

-

Dissolve the crude this compound containing the trans-isomer in a suitable solvent such as acetone (B3395972), methyl ethyl ketone, or tetrahydrofuran (B95107) (THF).[14]

-

Cool the solution to induce crystallization. For example, cooling an acetone solution with dry ice can be effective.[14]

-

The precipitated crystals will be enriched in the cis-isomer.

-

Separate the crystals by filtration (e.g., using a pre-cooled centrifuge or a Büchner funnel).

-

Wash the crystals with a small amount of cold solvent.

-

This process can reduce the amount of the trans-isomer by a factor of three or more in a single step. Repeating the recrystallization can further enhance the purity.[14]

Conclusion

The synthesis of this compound from 2-butyne-1,4-diol is a well-established and highly efficient transformation. The choice between catalytic systems like the traditional Lindlar's catalyst and the lead-free P-2 nickel catalyst allows researchers to select a method that best fits their needs regarding toxicity, cost, and desired stereoselectivity. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis and purification of this valuable chemical intermediate. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high-purity this compound for applications in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 10. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. orgosolver.com [orgosolver.com]

- 13. arches.union.edu [arches.union.edu]

- 14. JPH075492B2 - Method for purifying this compound - Google Patents [patents.google.com]

A Technical Guide to the Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 2-butyne-1,4-diol (B31916) (BYD) to cis-2-butene-1,4-diol (B44940) (BED) is a critical transformation in the synthesis of various fine chemicals, including pharmaceuticals like vitamins A and B6, as well as fungicides and plasticizers.[1] This guide provides an in-depth overview of the catalytic systems, experimental protocols, and reaction pathways involved in achieving high selectivity for the desired cis-alkene product.

Core Concepts in Selective Hydrogenation

The primary challenge in the hydrogenation of alkynes to alkenes lies in preventing over-reduction to the corresponding alkane. Standard hydrogenation catalysts, such as platinum or palladium on carbon, are often too active, leading to the formation of 1,4-butanediol (B3395766) (BDO) as a significant byproduct.[2][3] To achieve high selectivity for this compound, specialized or "poisoned" catalyst systems are employed. These modified catalysts are designed to temper the catalytic activity, thus favoring the accumulation of the desired alkene intermediate.[1]

Catalytic Systems and Performance Data

A variety of catalyst systems have been developed for the selective hydrogenation of 2-butyne-1,4-diol. The choice of catalyst, support, and reaction conditions plays a pivotal role in determining the conversion of the starting material and the selectivity towards this compound. The following table summarizes the performance of several key catalytic systems.

| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure | Solvent | BYD Conversion (%) | BED Selectivity (%) |

| Lindlar Catalyst | CaCO₃ | Ambient | Atmospheric | - | High | High (cis-isomer) |

| 1% Pd/CaCO₃-NH₃ | CaCO₃ | - | - | - | - | Almost complete |

| Pd/SiO₂-Schiff base | SiO₂ | 50 | 2 MPa | Ethanol | 95.2 | ~100 |

| 0.5 wt% Pt/SiC | SiC | 100 | 1 MPa | - | 96 | ~96 |

| Cu-SAs-TiO₂ (Photocatalytic) | TiO₂ | Ambient | - | Aqueous solution | - | - |

| Bio-Pd (from R. capsulatus) | Bacterial Biomass | - | - | - | 62.6 | 100 |

Reaction Pathway and Potential Side Products

The hydrogenation of 2-butyne-1,4-diol proceeds through the desired intermediate, this compound. However, several side reactions can occur, leading to a range of byproducts. Understanding this reaction network is crucial for optimizing selectivity. The primary side product is the fully saturated 1,4-butanediol. Other potential byproducts, particularly with highly active palladium catalysts, include crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol, which can arise from double bond migration, hydrogenolysis, and isomerization.[2][4]

Experimental Protocols

This section details standardized experimental procedures for the selective hydrogenation of 2-butyne-1,4-diol using two common types of catalytic systems.

Protocol 1: Hydrogenation using a Modified Palladium Catalyst (e.g., Pd/SiO₂-Schiff base)

Materials:

-

2-butyne-1,4-diol (BYD)

-

Pd/SiO₂-Schiff base catalyst

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave reactor with magnetic stirring

-

High-purity hydrogen gas

Procedure:

-

Reactor Charging: Charge the autoclave reactor with the Pd/SiO₂-Schiff base catalyst and the solvent. The catalyst loading should be optimized based on the amount of substrate.

-

Add the 2-butyne-1,4-diol to the reactor.

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.[3]

-

Reaction Execution:

-

Work-up and Analysis:

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.[1]

-

Filter the reaction mixture to remove the catalyst.[1]

-

Analyze the filtrate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of BYD and the selectivity for cis-BED.[1]

-

Protocol 2: Hydrogenation using a Platinum-on-Inert-Support Catalyst (e.g., Pt/SiC)

Materials:

-

2-butyne-1,4-diol (BYD)

-

Pt/SiC catalyst

-

Chosen solvent (if not a solvent-free reaction)

-

High-pressure autoclave reactor

-

High-purity hydrogen gas

Procedure:

-

Reactor Setup: Charge the reactor with 2-butyne-1,4-diol and the chosen solvent. Add the Pt/SiC catalyst.

-

Seal and purge the reactor with hydrogen.[1]

-

Reaction Execution:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[5]

-

Monitor the reaction progress by taking samples periodically.

-

-

Work-up and Analysis:

-

Upon completion, cool the reactor and release the pressure.

-

Filter the catalyst from the reaction mixture.

-

Analyze the product mixture using GC or HPLC to determine conversion and selectivity.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the selective hydrogenation of 2-butyne-1,4-diol in a laboratory setting.

Conclusion

The selective hydrogenation of 2-butyne-1,4-diol to this compound is a well-established yet continuously evolving field. While traditional methods using Lindlar's catalyst remain effective, newer catalytic systems based on modified palladium, platinum on inert supports, and even photocatalytic single-atom catalysts offer improved performance, higher selectivity, and more sustainable reaction conditions.[1] Careful selection of the catalyst and precise control of reaction parameters are paramount to achieving high yields of the desired cis-alkene, a crucial building block for numerous valuable chemicals.

References

An In-depth Technical Guide to the Raney Nickel-Catalyzed Synthesis of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-2-butene-1,4-diol (B44940) via the selective hydrogenation of 2-butyne-1,4-diol (B31916) using Raney nickel catalysts. This document details the underlying reaction mechanisms, experimental protocols for catalyst preparation and the hydrogenation process, and a comparative analysis of catalyst performance.

Introduction

The selective hydrogenation of alkynes to cis-alkenes is a cornerstone of modern organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries. This compound is a particularly valuable intermediate, serving as a precursor for various fine chemicals, including vitamin B6, fungicides, and plasticizers.[1] Raney nickel, a porous nickel catalyst, is a widely used heterogeneous catalyst for hydrogenation reactions due to its high activity and cost-effectiveness compared to precious metal catalysts.[2]

Achieving high selectivity for the cis-alkene product without over-reduction to the corresponding alkane presents a significant challenge.[1] This guide explores the use of both unmodified and modified Raney nickel catalysts to control the hydrogenation of 2-butyne-1,4-diol, focusing on maximizing the yield of the desired this compound.

Reaction Pathway and Mechanism

The hydrogenation of 2-butyne-1,4-diol over a Raney nickel catalyst proceeds through a stepwise mechanism. The desired reaction is the syn-addition of one equivalent of hydrogen across the triple bond to yield this compound. However, several subsequent and side reactions can occur, impacting the overall yield and purity of the desired product.

The primary reaction pathway and potential side reactions are illustrated in the diagram below. The initial hydrogenation of 2-butyne-1,4-diol (BYD) predominantly forms this compound (cis-BED).[3] From this intermediate, two competing reactions can occur: further hydrogenation to the saturated 1,4-butanediol (B3395766) (BDO) or isomerization to the more thermodynamically stable trans-2-butene-1,4-diol (trans-BED).[4]

References

Spectroscopic Profile of cis-2-Butene-1,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-2-Butene-1,4-diol (CAS Registry Number: 6117-80-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | Triplet | 2H | Olefinic Protons (-CH=CH-) |

| ~4.2 | Doublet | 4H | Methylene Protons (-CH₂OH) |

| ~3.5 | Singlet (broad) | 2H | Hydroxyl Protons (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~130 | Olefinic Carbons (-CH=CH-) |

| ~58 | Methylene Carbons (-CH₂OH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3020-3000 | Medium | =C-H Stretch (Olefinic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1670-1640 | Medium | C=C Stretch (Alkene) |

| 1450-1400 | Medium | C-H Bend (Aliphatic) |

| 1050-1000 | Strong | C-O Stretch (Primary Alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 88 | ~10 | [M]⁺ (Molecular Ion) |

| 87 | ~100 | [M-H]⁺ |

| 70 | ~75 | [M-H₂O]⁺ |

| 57 | ~60 | [C₃H₅O]⁺ |

| 41 | ~50 | [C₃H₅]⁺ |

| 31 | ~80 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) : A small drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Liquid Film : Alternatively, a thin film of the liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

-

Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., a 30 m non-polar column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions, which are then separated by a quadrupole mass analyzer and detected.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-2-butene-1,4-diol (B44940). Due to the symmetric nature of the molecule, its proton NMR spectrum exhibits complexities that are crucial for professionals in chemical research and drug development to understand for accurate structural elucidation.

Data Presentation: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | Variable (typically 2-5) | Singlet (broad) | 2H |

| Methylene (B1212753) (-CH₂) | ~4.2 | Multiplet | 4H |

| Vinylic (=CH) | ~5.7 | Multiplet | 2H |

Core Analysis: The Splitting Pattern

The splitting pattern of this compound is a classic example of a second-order spectrum, specifically an AA'XX' spin system, further complicated by coupling to the hydroxyl protons under certain conditions.

Due to the plane of symmetry in the molecule, the two vinylic protons (Ha) are chemically equivalent, as are the four methylene protons (Hb). However, the relationship between protons on the same side of the double bond and those on opposite sides leads to magnetic non-equivalence.

-

Vinylic Protons (=CH): The two vinylic protons are chemically equivalent but not magnetically equivalent. They couple to the adjacent methylene protons. The signal for the vinylic protons is expected to be a complex multiplet.

-

Methylene Protons (-CH₂): The four methylene protons are chemically equivalent in pairs. Each methylene group is adjacent to a vinylic proton, leading to splitting. This results in a complex multiplet for the methylene protons.

-

Hydroxyl Protons (-OH): The hydroxyl protons typically appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In very pure, dry solvents, coupling to the adjacent methylene protons might be observed.

Mandatory Visualization: Coupling Pathways

The following diagram illustrates the structure of this compound and the key proton coupling interactions that give rise to its characteristic ¹H NMR splitting pattern.

Caption: Structure and primary coupling in this compound.

Experimental Protocols

A general protocol for acquiring a high-resolution ¹H NMR spectrum of a diol like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for analyzing complex spectra.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and sharp spectral lines.

-

-

Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is typically sufficient.

-

Key acquisition parameters to consider include:

-

Spectral Width: Sufficient to cover the entire proton chemical shift range (e.g., 0-12 ppm).

-

Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds is typically used to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (at): An acquisition time of 2-4 seconds is generally sufficient to obtain good resolution.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

The FID is then Fourier transformed to obtain the frequency-domain NMR spectrum.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

-

The signals should be integrated to determine the relative number of protons corresponding to each resonance.

-

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound, which is essential for its unambiguous identification and characterization in a research and development setting. The complexity of its spectrum underscores the importance of high-resolution instrumentation and careful analysis for accurate structural elucidation.

solubility of cis-2-Butene-1,4-diol in organic solvents

An In-depth Technical Guide on the Solubility of cis-2-Butene-1,4-diol (B44940) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. However, this guide consolidates the available qualitative and quantitative information and presents a detailed, adaptable experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C₄H₈O₂) is a polar molecule due to the presence of two hydroxyl (-OH) groups, which can participate in hydrogen bonding. Its carbon-carbon double bond also contributes to its overall chemical properties. This structure dictates its solubility profile, favoring polar solvents and disfavoring nonpolar solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound in various organic solvents. It is important to note that much of the available data is qualitative.

| Solvent | Chemical Formula | Type | Polarity | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | Very High | Very Soluble[1][2][3] | Not Specified | The two hydroxyl groups readily form hydrogen bonds with water. |

| Ethanol (B145695) | C₂H₅OH | Protic | High | Very Soluble[1][3] | Not Specified | As a polar protic solvent, ethanol effectively dissolves the diol. |

| Acetone (B3395972) | C₃H₆O | Aprotic | High | Very Soluble[1][3] | Not Specified | The polar nature of acetone allows for good solvation of the diol. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | High | 100 mg/mL | Not Specified | Quantitative data is available for this common laboratory solvent. |

| Benzene (B151609) | C₆H₆ | Aromatic | Low | Sparingly Soluble[1] | Not Specified | The nonpolar nature of benzene results in poor solubility. |

| Lower Aliphatic Hydrocarbons | e.g., Hexane | Nonpolar | Very Low | Almost Insoluble[4] | Not Specified | Significant polarity mismatch leads to very low solubility. |

| Aromatic Hydrocarbons | e.g., Toluene | Nonpolar | Low | Almost Insoluble[4] | Not Specified | Similar to other nonpolar solvents, solubility is expected to be low. |

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

Methodology:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the exact mass of the diol added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solute is constant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC, GC).

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

References

cis-2-Butene-1,4-diol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of cis-2-Butene-1,4-diol (B44940)

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, necessary precautions, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a combustible liquid with the chemical formula C₄H₈O₂.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | Liquid | [3] |

| Odor | Odorless | [3] |

| Melting Point | 4-10 °C / 39.2-50 °F | [2] |

| Boiling Point | 235 °C / 455 °F | [2][3] |

| Flash Point | > 127 °C / > 260.6 °F (closed cup) | [2][3] |

| Density | 1.072 g/mL at 20 °C | [2] |

| Solubility | Soluble in water | [3] |

| Vapor Pressure | 1.5 mbar at 60 °C | [3] |

| Vapor Density | 3.00 (Air = 1.0) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards are acute oral toxicity and potential for organ damage through prolonged or repeated exposure.[1] It is also harmful to aquatic life.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2), H373: May cause damage to organs (liver, kidney, blood) through prolonged or repeated exposure.[1]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[3][4]

-

Hazardous to the aquatic environment, short-term (Acute) (Category 3), H402: Harmful to aquatic life.[1]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H373: May cause damage to organs (Liver, Kidney, Blood) through prolonged or repeated exposure.[1][2]

-

H402: Harmful to aquatic life.[1]

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols will vary based on the application, the following general methodology should be followed to ensure the safe handling of this compound in a laboratory setting.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

-

Hand Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Change contaminated clothing.[1]

-

Respiratory Protection: For operations that may generate vapors or aerosols, use a NIOSH-approved respirator.[5]

3.3. General Handling

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from heat and sources of ignition.[6]

Storage and Disposal

4.1. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Incompatible materials include strong oxidizing agents, halogens, strong reducing agents, acid anhydrides, and acid chlorides.[3][7]

4.2. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, immediately make the victim drink water (two glasses at most).[1] Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] |

| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] Get medical attention if you feel unwell.[3] |

| Skin Contact | In case of skin contact, take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |

Accidental Release Measures

-

Ensure adequate ventilation.[3]

-

Use personal protective equipment as required.[3]

-

Avoid breathing vapors, mist, or gas.[6]

-

Remove all sources of ignition.[6]

-

For containment, soak up with inert absorbent material and dispose of as hazardous waste.[7] Keep in suitable, closed containers for disposal.[7]

-

Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound 97 6117-80-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. This compound(6117-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. wileyco.com [wileyco.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to High-Purity cis-2-Butene-1,4-diol for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, synthesis, purification, and analytical characterization of high-purity cis-2-butene-1,4-diol (B44940), a key building block in pharmaceutical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this critical reagent, with a focus on its application in the synthesis of antiviral agents such as Oxetanocin-A.

Commercial Availability and Purity Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories as well as larger-scale pharmaceutical manufacturing. The purity of the commercially available diol is a critical parameter, particularly for applications in drug synthesis where impurities can affect reaction yields, downstream purification, and the safety profile of the final active pharmaceutical ingredient (API). The most common analytical technique for determining the purity of this compound is gas chromatography (GC).

Below is a summary of offerings from several prominent chemical suppliers. It is important to note that stated purities can vary, and for cGMP (current Good Manufacturing Practice) applications, it is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the exact purity and the methods used for its determination.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | 97% | GC | 6117-80-2[1] |

| TCI America | >94.0% | GC | 6117-80-2[2][3] |

| Thermo Scientific | 97% (≥96.0% cis-isomer) | GC | 6117-80-2[4][5] |

| Thermo Scientific | 96% (remainder trans-isomer) | GC | 6117-80-2[6] |

| Biosynth | Not specified | Not specified | 6117-80-2[7] |

| MedchemExpress | Not specified | Not specified | 6117-80-2[8] |

| CP Lab Safety | Not specified | Not specified | 6117-80-2[9] |

| AFINE CHEMICALS | Not specified | Not specified | 6117-80-2[7] |

Synthesis and Purification of High-Purity this compound

The industrial synthesis of this compound is primarily achieved through the selective hydrogenation of 2-butyne-1,4-diol (B31916). This process requires careful control of reaction conditions and catalyst selection to prevent over-hydrogenation to the saturated 1,4-butanediol (B3395766) and to favor the formation of the cis isomer over the trans isomer.

A common method for purification involves crystallization, which can yield this compound with a purity of greater than 98%.

Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is a generalized procedure based on established methods for the laboratory-scale synthesis of this compound.

Materials:

-

2-butyne-1,4-diol

-

Palladium-based catalyst (e.g., Lindlar's catalyst or a proprietary supported palladium catalyst)

-

Solvent (e.g., methanol, ethanol)

-

Hydrogen gas

-

Reaction vessel (e.g., Parr hydrogenator or a similar high-pressure reactor)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Suspension: In a suitable reaction vessel, suspend the palladium-based catalyst in the chosen solvent.

-

Substrate Addition: Add the 2-butyne-1,4-diol to the catalyst suspension.

-